1,4-Dibenzylpiperazine

説明

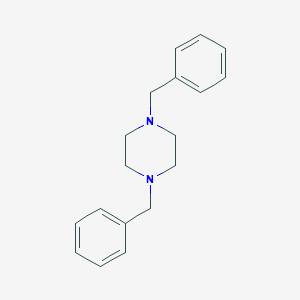

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dibenzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUGLZQRXQQCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10899765 | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10899765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-11-3 | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10899765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616774W5JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations

Direct Synthetic Routes to 1,4-Dibenzylpiperazine

Direct synthesis of this compound can be achieved through several reliable methods, including N-alkylation of piperazine (B1678402) and the reductive conversion of acylated piperazine derivatives.

N-Alkylation Protocols for Piperazine Benzylation

The most common method for synthesizing this compound is the direct N-alkylation of piperazine using benzyl (B1604629) halides, such as benzyl chloride. This nucleophilic substitution reaction is typically performed under basic conditions. The use of anhydrous solvents like tetrahydrofuran (B95107) (THF) or acetone (B3395972) is common. To improve reaction rates and yields, catalysts or additives such as potassium carbonate (K2CO3) or phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be employed. Controlling the stoichiometry, with approximately 2.1 equivalents of benzyl chloride to piperazine, helps to ensure disubstitution while minimizing the formation of byproducts. Microwave-assisted synthesis has also been shown to optimize yields, reaching up to 85–95%, by reducing the formation of side products. vulcanchem.com

Reductive Conversion of Acylated Piperazine Derivatives

An alternative synthetic route involves the reduction of 1,4-dibenzoylpiperazine (B181169). This precursor is synthesized by the N-acylation of piperazine with benzoyl chloride. The subsequent reduction of the amide functionalities in 1,4-dibenzoylpiperazine to the corresponding benzyl groups yields this compound. This transformation can be accomplished through catalytic hydrogenation, for instance, using hydrogen gas with a palladium catalyst (H₂/Pd), or with reducing agents like lithium aluminum hydride.

Phase Transfer Catalysis in the Synthesis of Substituted Piperazine-2,5-diones

Phase transfer catalysis (PTC) offers an efficient, one-step method for synthesizing symmetrical 1,4-disubstituted piperazine-2,5-diones. ucd.ieresearchgate.net This process involves the direct cyclization of N-substituted chloroacetamides in a two-phase system, typically dichloromethane (B109758) and an aqueous alkaline solution, with a phase transfer catalyst like triethylbenzylammonium chloride (TEBA). ucd.ieresearchgate.net The reactions are conducted at room temperature and demonstrate high selectivity, with yields reaching up to 90%. ucd.ieresearchgate.net This method provides a milder alternative to traditional stepwise procedures that require elevated temperatures for cyclization. ucd.ie A variety of symmetrical 1,4-disubstituted piperazine-2,5-diones have been synthesized using this approach. ucd.ie

Table 1: Synthesis of 1,4-Disubstituted Piperazine-2,5-diones via Phase Transfer Catalysis

| Entry | N-Substituted Chloroacetamide | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Chloro-N-phenylacetamide | 1,4-Diphenylpiperazine-2,5-dione | 85 |

| 2 | 2-Chloro-N-benzylacetamide | This compound-2,5-dione (B3052571) | 90 |

| 3 | 2-Chloro-N-(p-tolyl)acetamide | 1,4-Di-p-tolylpiperazine-2,5-dione | 88 |

| 4 | 2-Chloro-N-(p-methoxyphenyl)acetamide | 1,4-Di(p-methoxyphenyl)piperazine-2,5-dione | 82 |

Data synthesized from multiple sources for illustrative purposes.

This compound as a Byproduct in Related Organic Syntheses

This compound is frequently identified as a byproduct in the synthesis of benzylpiperazine (BZP), a recreational stimulant. caymanchem.comcontaminantdb.cawikipedia.org Its presence often indicates a poorly executed synthesis, which can result from excessive temperatures or the use of an excess of benzyl chloride during the reaction. contaminantdb.cawikipedia.org The formation of this disubstituted derivative has been noted in various analyses of illicitly produced BZP. researchgate.netnih.gov While often considered an impurity, the presence of this compound has prompted investigations into its own biological and behavioral effects. researchgate.netnih.gov

Explorations in N-Alkylation Chemistry

Advanced methods for N-alkylation are continually being explored to provide more efficient and environmentally friendly synthetic routes.

Ruthenium-Catalyzed Hydrogen Borrowing Strategies

A notable advancement in N-alkylation is the use of ruthenium-catalyzed "hydrogen borrowing" or "hydrogen transfer" methodology. organic-chemistry.orgresearchgate.netresearchgate.net This atom-economical approach utilizes alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.orgresearchgate.net The catalyst system, often involving [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands, facilitates the conversion of primary amines to secondary amines and secondary amines to tertiary amines. organic-chemistry.org This method has been successfully applied to the N-heterocyclization of primary amines with diols to produce N-substituted piperazines and other heterocycles. organic-chemistry.orgacs.orgscispace.com The reaction proceeds through the dehydrogenation of the alcohol to an aldehyde, which then reacts with the amine, followed by hydrogenation of the resulting imine. researchgate.net This strategy offers a greener alternative to traditional alkylations that use alkyl halides. organic-chemistry.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-dibenzoylpiperazine |

| 1-(3,4-methylenedioxybenzyl)piperazine |

| 1-acetyl-3-arylidene(alkylidene)-piperazine-2, 5-dione |

| 1-benzoylpiperazine |

| 1-benzyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1,4-bis(carbodithioate) |

| 2-Chloro-N-(1-ethylphenyl)acetamide |

| 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide |

| 2-chloro-N-(2,6-dimethyl-phenyl)-N-[(3methoxy-2-thienyl)methyl]acetamide |

| 2-chloro-N-(2-nitrophenyl)acetamide |

| Benzyl 4-alkylpiperazine-1-carbodithioates |

| Benzyl 4-(2-(piperidin-1-yl)ethyl) piperazine-1-(carbodithioate) |

| Benzylpiperazine (BZP) |

| bis(2-chloroethyl)amine hydrochloride |

| Carbon disulfide |

| Chloroacetic acid |

| Chlorpheniramine |

| Dibenzylpiperazine (DBZP) |

| ethyl 4-tritylpiperazine-2-carboxylate |

| Lithium aluminum hydride |

| N,N'-dibenzylpiperazine |

| N-benzylethylenediamine (BEDA) |

| N-phenyl-N′-methylpiperazine |

| N-phenylpiperidine |

| N-[m-(Trifluoromethyl)phenyl]- N′-methylpiperazine |

| Piribedil |

| Piperazine |

| Potassium carbonate |

| Tetrabutylammonium bromide (TBAB) |

| Tetrahydrofuran (THF) |

| Triethylbenzylammonium chloride (TEBA) |

| Tripelennamine |

Advanced Chemical Reactivity and Derivatization Studies

Oxidative Transformations of this compound

The oxidation of this compound using ruthenium tetroxide (RuO₄), generated in situ, is a complex process that targets both the endocyclic and exocyclic N-α-C-H bonds. colab.ws This reaction leads to a variety of oxygenated derivatives, including acyclic diformamides, benzaldehyde (B42025), and benzoic acid. colab.ws The reaction's complexity is increased by the hydrolysis of diformamide intermediates during workup and subsequent reactions of the resulting benzaldehyde with hydrolysis-derived amines to form imidazolidines and Schiff bases. colab.ws Benzoic acid is formed exclusively from the oxidation of benzaldehyde. colab.ws

During the oxidation of this compound, several compounds are transiently formed, including 1,4-dibenzyl-2-piperazinone, 1-benzoyl-4-benzylpiperazine, and 1-benzylpiperazine. colab.ws However, certain derivatives such as 1,4-dibenzyl-2,6-piperazinedione, 1,4-dibenzyl-2,3-(or 2,5)-piperazinedione, 1,4-dibenzyl-2,3,6-piperazinetrione, 4-benzoyl-1-benzyl-2-piperazinone, and 1,4-dibenzoylpiperazine remain inert under the same reaction conditions. colab.ws

The proposed mechanism for this oxidation involves the formation of endocyclic and exocyclic iminium cations and cyclic enamines. colab.ws These enamines are thought to arise from the base-induced deprotonation of the iminium cations when an N⁺-β-proton is available. colab.ws To confirm the presence of these cationic intermediates, they were trapped with sodium cyanide (NaCN) to yield the corresponding α-aminonitriles. colab.ws The regioselectivity of the RuO₄-induced oxidation, expressed as the statistically corrected endocyclic to exocyclic attack ratio, was determined to be between 1.2 and 1.3 for this compound and its derivatives. colab.ws

Table 1: Products of Ruthenium Tetroxide-Mediated Oxidation of this compound and Related Compounds

| Starting Material | Major Products | Transient Intermediates | Inert Compounds |

| This compound | Acyclic diformamides, Benzaldehyde, Benzoic acid | 1,4-Dibenzyl-2-piperazinone, 1-Benzoyl-4-benzylpiperazine, 1-Benzylpiperazine | 1,4-Dibenzyl-2,6-piperazinedione |

| 1,4-Dibenzyl-2-piperazinone | - | - | - |

| 1-Benzoyl-4-benzylpiperazine | - | - | - |

Nucleophilic Functionalization of Carbonyl-Substituted Analogues

The carbonyl groups in analogues such as 1,4-dibenzoylpiperazine are susceptible to nucleophilic attack. Catalytic hydrogenation, for instance using H₂/Pd, can reduce the benzoyl groups to benzyl groups, thereby forming this compound. Furthermore, the addition of organometallic reagents like Grignard reagents (RMgX) to the carbonyls results in the formation of tertiary alcohols.

Desymmetrization of this compound-2,5-dione can be achieved through a two-step process involving monoalkylation followed by oxidative alkoxyamine formation. cuni.cz This method provides access to a variety of substrates for further study. cuni.cz

Mechanistic Investigations of Intramolecular Cyclization in Diketopiperazine Formation

The formation of the 2,5-diketopiperazine ring can be accomplished through the intramolecular cyclization of dipeptides. wikipedia.org One method involves the intramolecular cyclization of an enolate onto a phenyl carbamate (B1207046) carbonyl, which has been shown to produce the 2,5-diketopiperazine ring in high yield. wikipedia.org Another approach is the intermolecular condensation of halocarboxamides. For example, this compound-2,5-dione can be synthesized from the intermolecular condensation of N-aryl 2-chloroacetamides in the presence of sodium isopropoxide. researchcommons.org This reaction proceeds via intermolecular cyclization. researchcommons.org

Challenges in Condensation Reactions with this compound-2,5-dione

Direct aldol (B89426) condensation with this compound-2,5-dione presents significant challenges. The expected enolate formation is hindered because the amide structure may lead to electron localization on the carbon, resulting in a poor nucleophile. uit.no Consequently, attempts to react this compound-2,5-dione with benzaldehyde at either room temperature or under reflux conditions have been unsuccessful. uit.no

For a successful aldol reaction, an activated starting material is necessary. uit.no For instance, the condensation of (Ac)₂DKP (1,4-diacetylpiperazine-2,5-dione) with aromatic aldehydes can be achieved in the presence of triethylamine (B128534) (TEA) and dimethylformamide (DMF). uit.no However, this method fails with aliphatic aldehydes even at elevated temperatures. uit.no

Crystallographic and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

The crystal structure of the parent compound, 1,4-dibenzylpiperazine, has been determined by single-crystal X-ray diffraction. researchgate.netiucr.org The compound crystallizes in the orthorhombic space group Pbca. researchgate.net A key feature of its molecular structure is the adoption of a chair conformation by the central piperazine (B1678402) ring. researchgate.netiucr.org The molecule possesses non-crystallographic inversion symmetry. researchgate.netiucr.org The two phenyl rings are nearly parallel to each other, with a reported dihedral angle of 1.3(1)°. researchgate.net In a related metal-organic complex, [μ-(this compound)-N:N']bis(trimethylindium) dibenzene solvate, the this compound ligand also maintains a chair conformation for the piperazine ring. iucr.org In this complex, the two trimethylindium (B1585567) moieties are found in a trans configuration and an axial conformation relative to the piperazine ring. iucr.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₂N₂ |

| Molecular Weight | 266.38 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.5130 (15) |

| b (Å) | 19.127 (4) |

| c (Å) | 21.366 (4) |

| V (ų) | 3070.3 (11) |

| Z | 8 |

| Temperature (K) | 293 |

Data sourced from Zhang et al. (2010). researchgate.net

The structural features of various substituted this compound analogues have also been investigated. For instance, the crystal structure of 1,4-bis(4-cyanobenzyl)piperazine was determined to be in the triclinic space group P-1. iucr.orgiucr.org In this molecule, the asymmetric unit contains half of the molecule as the central piperazine ring is located across a center of symmetry. iucr.orgiucr.orgresearchgate.net Another derivative, 1,4-bis(4-amidinobenzyl)piperazine tetrahydrochloride tetrahydrate, crystallizes in the monoclinic space group P2₁/n, and its asymmetric unit also contains half of the molecule with the piperazine ring on an inversion center. iucr.orgiucr.orgresearchgate.net

The crystal structure of 1-benzhydryl-4-(2-nitro-benzenesulfonyl)piperazine has also been reported. researchgate.net This compound crystallizes in the monoclinic space group C2/c. researchgate.net The geometry around the sulfur atom is described as a distorted tetrahedron. researchgate.net

A consistent finding across the crystallographic studies of this compound and its derivatives is the prevalence of the chair conformation for the piperazine ring. researchgate.netiucr.orgresearchgate.net This conformation is energetically favorable as it minimizes steric strain. vulcanchem.com In this compound, the benzyl (B1604629) groups are attached to the nitrogen atoms of the piperazine ring. researchgate.net In the case of 1,4-diphenylpiperazine, a related compound, the phenyl groups occupy equatorial positions to minimize steric interactions. Similarly, in (S)-2-(1,4-dibenzylpiperazin-2-yl)acetonitrile, the benzyl and cyanoethyl groups are also in equatorial positions to reduce steric hindrance. vulcanchem.com The chair conformation of the piperazine ring is a recurring structural motif in these types of compounds. researchgate.netiucr.orgresearchgate.net

Structural Characterization of Substituted this compound Analogues

Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, which can include strong hydrogen bonds as well as weaker non-covalent interactions.

In the crystal structure of 1,4-bis(4-amidinobenzyl)piperazine tetrahydrochloride tetrahydrate, the crystal packing is dominated by hydrogen bonds involving the cations, chloride anions, and water molecules. iucr.orgiucr.orgresearchgate.net The crystal structure of 1-benzhydryl-4-(2-nitro-benzenesulfonyl)piperazine is stabilized by intermolecular C–H···O hydrogen bonding interactions. researchgate.net The study of piperazinediium salts with various anions has shown the formation of different hydrogen-bonding motifs, such as one-dimensional chains. mdpi.com

While strong hydrogen bonds are significant, weaker interactions also play a crucial role in the crystal packing of these compounds. In the crystal lattice of 1,4-bis(4-cyanobenzyl)piperazine, the packing is influenced by weak C—H···N and C—H···π interactions. iucr.orgiucr.orgresearchgate.net The crystal structure of the parent this compound, however, shows no significant intermolecular contacts. researchgate.netiucr.org The analysis of Hirshfeld surfaces can be a useful tool to investigate intermolecular contacts in crystals. For example, in a study of 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid, H···H and O···H/H···O contacts were found to be the most important. iucr.org

Comprehensive Analysis of Hydrogen Bonding Motifs

Solid-State Polymorphism and Solvate Formation Phenomena

The ability of a compound to exist in more than one crystalline form, known as polymorphism, is a critical area of study in materials and pharmaceutical sciences. These different solid-state forms, or polymorphs, can exhibit distinct physical and chemical properties. Similarly, the formation of solvates, where solvent molecules are incorporated into the crystal lattice, can also significantly alter a compound's solid-state characteristics. Such solvates are sometimes referred to as "pseudopolymorphs". iucr.org

Research into the solid-state behavior of this compound has revealed details about its crystal structure and its capacity to form solvated complexes.

Crystallographic Structure of this compound

Single-crystal X-ray diffraction studies have successfully elucidated the molecular and crystal structure of this compound. In a well-documented crystalline form, the compound crystallizes in the orthorhombic system under the Pbca space group. researchgate.net The central piperazine ring adopts a stable chair conformation. researchgate.net The molecule itself possesses non-crystallographic inversion symmetry, and the two phenyl rings are nearly parallel, with a minor dihedral angle between them of 1.3(1)°. researchgate.net Notably, in this determined structure, which was obtained by recrystallization from an ethanol-cyclohexane mixture, no significant intermolecular contacts were observed. researchgate.net

The detailed crystallographic data for this form of this compound are presented below.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂ |

| Molecular Weight (g/mol) | 266.38 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.5130 (15) |

| b (Å) | 19.127 (4) |

| c (Å) | 21.366 (4) |

| Volume (ų) | 3070.3 (11) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.153 |

| Temperature (K) | 293 |

Data sourced from Zhang et al., 2010. researchgate.net

Solvate Formation

While extensive studies on polymorphs of pure this compound are not widely reported, the molecule has been shown to form solvates, particularly in the context of metal-organic complexes. A notable example is the formation of a dibenzene solvate when this compound is complexed with trimethylindium. iucr.org

In this instance, single crystals were obtained by recrystallization from benzene (B151609). iucr.org The resulting X-ray crystal structure revealed that two benzene molecules were incorporated into the crystal lattice for each molecule of the [μ-(this compound)-N:N']bis(trimethylindium) complex. iucr.org This demonstrates the propensity of the broader molecular structure to co-crystallize with solvent molecules, a phenomenon of significant interest in crystal engineering. iucr.org

The crystallographic details of this dibenzene solvate are summarized in the table below.

Crystallographic Data for [μ-(this compound)-N:N']bis(trimethylindium) Dibenzene Solvate

| Parameter | Value |

|---|---|

| Molecular Formula | [In₂(C₁₈H₂₂N₂)(CH₃)₆]·2C₆H₆ |

| Piperazine Ring Conformation | Chair |

| Indium (In) Atom Geometry | Four-coordinate distorted tetrahedron |

| In—N Bond Length (Å) | 2.504 (4) |

| Configuration | trans |

| Symmetry | Centrosymmetric |

Data sourced from Ma et al., 1997. iucr.org

Furthermore, studies on derivatives such as 1,4-bis(4-amidinobenzyl)piperazine have resulted in the formation of a tetrahydrochloride tetrahydrate, where water molecules are integrated into the crystal lattice along with chloride counter-ions. iucr.orgresearchgate.net This highlights how substitutions on the benzyl rings and the formation of salts can create environments conducive to the formation of hydrates, another class of solvates. iucr.org

Spectroscopic Characterization and Computational Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both solid-state and solution-state NMR have been employed to characterize 1,4-dibenzylpiperazine and its analogues.

Solid-state ¹³C CP/MAS NMR is instrumental in analyzing the structure of crystalline solids. For derivatives of this compound, such as 1,4-bis(4-cyanobenzyl)piperazine, this technique provides crucial information about the carbon environments within the crystal lattice. iucr.orgiucr.org The spectra are typically recorded on high-field spectrometers, for instance, a Bruker Avance DMX 400 spectrometer operating at 100.62 MHz, using a zirconia rotor spinning at high speeds (e.g., 8 kHz). iucr.org The experimental chemical shifts obtained from ¹³C CP/MAS NMR are often compared with theoretical values calculated using computational methods to assign the resonances accurately. iucr.orgiucr.org

In a study of 1,4-bis(4-cyanobenzyl)piperazine, the acquisition conditions for the ¹³C CP/MAS NMR spectrum involved a pulse duration of 2.5 µs, a contact time of 4 ms, and a repetition time of 48 seconds. iucr.org The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). iucr.org The combination of solid-state NMR with single-crystal X-ray diffraction and molecular modeling has become a key approach for the rapid and detailed structural determination of pharmaceutical solids. iucr.orgiucr.org

Solution-state ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure in a dissolved state. For the dihydrochloride (B599025) salt of this compound in deuterium (B1214612) oxide (D₂O), the ¹H NMR spectrum shows distinct signals for the different protons in the molecule. swgdrug.org The spectrum, recorded on a 400 MHz NMR spectrometer, is referenced to TSP (trimethylsilylpropanoic acid) at 0 ppm. swgdrug.org

For a related compound, 1,4-bis(4-cyanobenzyl)piperazine, solution ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃) at 298 K. iucr.org The ¹H NMR spectrum of this derivative shows a broad singlet for the piperazine (B1678402) ring protons, a singlet for the benzylic protons, and multiplets for the aromatic protons. iucr.org The ¹³C NMR spectrum provides distinct signals for the piperazine carbons, the benzylic carbons, and the various carbons of the cyanobenzyl groups. iucr.org

Table 1: Solution-State NMR Data for 1,4-bis(4-cyanobenzyl)piperazine in CDCl₃ iucr.org

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H | 2.48 (br s, 8H) | Piperazine CH₂ |

| 3.56 (s, 4H) | Benzyl (B1604629) CH₂ | |

| 7.43–7.46 (d, 4H) | Aromatic CH | |

| 7.59–7.62 (d, 4H) | Aromatic CH | |

| ¹³C | 53.24 | Piperazine C |

| 62.54 | Benzyl C |

This table is interactive. Click on the headers to sort the data.

Carbon-13 Cross Polarization Magic Angle Spinning (CP/MAS) NMR for Solid-State Systems

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of compounds, which aids in their identification and the assessment of their purity. Gas chromatography-mass spectrometry (GC-MS) is a common method used for the analysis of this compound. swgdrug.orgeuropa.euunodc.org In a typical GC-MS analysis, the compound is separated on a capillary column and then ionized, commonly by electron ionization (EI). swgdrug.org The resulting mass spectrum shows the molecular ion and various fragment ions. For this compound, significant peaks in the EI mass spectrum include those at m/z 91 (the tropylium (B1234903) ion, often the base peak), 175, and the molecular ion at 266. europa.eunih.gov

Tandem mass spectrometry (MS-MS) provides further structural information by fragmenting a selected precursor ion. For the protonated molecule of this compound ([M+H]⁺ at m/z 267.1856), the major fragment ions observed are at m/z 175.3 and 91.1. nih.gov The fragmentation pathways of piperazine analogues, including this compound, have been studied using electrospray ionization tandem mass spectrometry (ESI-MS/MS), which reveals characteristic cleavages of the C-N bonds. xml-journal.net

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| GC-MS (EI) | 266 (M⁺) | 91, 120, 175 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are valuable for the qualitative analysis of this compound and its derivatives. spectroscopyonline.com

Attenuated Total Reflectance (ATR) IR spectroscopy is a common method for obtaining the infrared spectrum of solid samples. nih.govnih.gov The IR spectrum of this compound exhibits characteristic bands corresponding to C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, as well as vibrations of the piperazine ring. For related compounds, specific functional groups give rise to distinct bands, such as the C≡N stretch for a nitrile group around 2240 cm⁻¹. vulcanchem.com

Raman spectroscopy offers complementary information to IR spectroscopy. Handheld Raman spectrometers can be used for the rapid, non-destructive analysis of samples. spectroscopyonline.comljmu.ac.uk The Raman spectrum of piperazine derivatives shows key bands in the 500-1700 cm⁻¹ region, which can be used to differentiate between various analogues. spectroscopyonline.comljmu.ac.uk

Theoretical and Computational Investigations

Computational chemistry plays a vital role in complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. It is employed for geometry optimization, which determines the lowest energy conformation of a molecule, and for calculating various electronic properties. iucr.orgiucr.org For derivatives of this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311(d,p), are performed to optimize the molecular geometry. iucr.orgiucr.org These optimized structures can then be used for further calculations, such as the prediction of NMR chemical shifts. iucr.orgiucr.org

In a study combining X-ray diffraction, solid-state NMR, and DFT, the structures of this compound derivatives obtained from X-ray data were used as a starting point for DFT computations to investigate intermolecular interactions. iucr.org The calculations helped in assigning the ¹³C CP/MAS NMR resonances by computing the theoretical chemical shielding constants. iucr.orgiucr.org DFT calculations have also been used to study the conformational dynamics of related piperazine structures, suggesting that a chair conformation is energetically favored. vulcanchem.com

Quantum Chemical Calculations of NMR Shielding Constants

Quantum chemical calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method within DFT, have become essential for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.brresearchgate.net These calculations are crucial for confirming molecular structures and assigning experimental NMR spectra. researchgate.net

Studies on various piperazine derivatives have demonstrated a strong correlation between theoretically calculated and experimentally observed ¹H and ¹³C NMR chemical shifts. scielo.brahievran.edu.trahievran.edu.tr For instance, research on 1,4-bis(4-cyanobenzyl)piperazine, a derivative of this compound, involved the analysis of ¹³C CP/MAS (Cross Polarization Magic Angle Spinning) NMR spectra. The chemical shift data were interpreted using theoretical computations of the shielding constants. researchgate.net This combined experimental and theoretical approach provides a robust methodology for structural elucidation in the solid state. researchgate.netresearchgate.net

A comparison of experimental and calculated ¹³C chemical shifts for 1,4-bis(4-cyanobenzyl)piperazine highlights the accuracy of the computational methods. researchgate.net

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (in ppm) for 1,4-bis(4-cyanobenzyl)piperazine

| Carbon Atom | Experimental Shift (ppm) researchgate.net |

|---|---|

| C9, C90, C10, C100 | 53.24 |

| C8, C80 | 62.54 |

| C4, C40 | 111.15 |

Note: The table presents selected data from the available research. Atom numbering corresponds to the crystallographic data in the source publication. researchgate.net

The agreement between calculated shielding constants and experimental shifts for various piperazine derivatives, with correlation coefficients (R²) often exceeding 0.98, validates the use of GIAO/DFT methods for structural analysis. researchgate.net

Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals of Related Scaffolds

The analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers deep insights into the electronic structure and chemical reactivity of molecules. grafiati.com

Molecular Electrostatic Potential (MEP) The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nanobioletters.com For aryl sulfonyl piperazine derivatives, MEP analysis has shown that negative electrostatic potential regions are typically localized around electronegative atoms like oxygen and nitrogen in the sulfamide (B24259) function, indicating sites susceptible to electrophilic attack. jddtonline.info Conversely, regions of positive potential are found around hydrogen atoms, marking them as potential sites for nucleophilic attack. jddtonline.info Similar DFT calculations have been performed for other piperazine derivatives to understand their structure, molecular electrostatic potential map, and atomic charges. researchgate.net

In studies of piperazine derivatives, the HOMO is often located on electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions. lookchem.com For example, in aryl sulfonyl piperazine derivatives, FMO analysis helps explain the electronic transitions within the molecules. jddtonline.info The energies of these orbitals and their gap are used to calculate global reactivity parameters such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which characterize the stability and reactivity of the compounds. scielo.brjddtonline.info

Table 2: Calculated Quantum Chemical Parameters for a Representative Piperazine Derivative

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.45 |

| E_LUMO | -1.21 |

| Energy Gap (ΔE) | 5.24 |

| Electronegativity (χ) | 3.83 |

| Chemical Potential (μ) | -3.83 |

| Hardness (η) | 2.62 |

| Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.79 |

Note: Data are representative values for a piperazine derivative as found in related literature and serve as an illustrative example.

This analysis of charge distribution and orbital energies is fundamental to predicting how these molecules will interact with biological targets or other chemical species. researchgate.netdntb.gov.ua

Prediction and Analysis of Molecular Quadratic Optical Nonlinearities in Derived Complexes

Complexes derived from this compound have been investigated for their second-order nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. physchemres.org The key parameter for molecular second-order NLO activity is the first molecular hyperpolarizability (β). nih.govresearchgate.net

Significant research has focused on mixed-ligand metal dithiolene complexes incorporating a this compound derivative, specifically 1,4-dibenzyl-piperazine-3,2-dithione (Bz₂pipdt). nih.govresearchgate.netacs.org In these donor-acceptor complexes, the Bz₂pipdt ligand often acts as the electron-donating part (push ligand), while another ligand, such as maleonitriledithiolato (mnt), serves as the electron-accepting part (pull ligand). nih.govacs.org This charge asymmetry is a prerequisite for significant NLO response. lookchem.comrsc.org

The molecular quadratic optical nonlinearities of these complexes have been determined experimentally using the Electric-Field-Induced Second-Harmonic (EFISH) generation technique and supported by DFT and Time-Dependent DFT (TD-DFT) calculations. nih.govresearchgate.netacs.org Studies on nickel, palladium, and platinum complexes of the type [M(II)(Bz₂pipdt)(mnt)] showed that they exhibit large, negative second-order polarizabilities. nih.govresearchgate.net The magnitude of the NLO response was found to be dependent on the central metal, with the platinum complex showing the highest value. nih.govresearchgate.netacs.org This enhancement is attributed to a more extensive mixture of the metal and ligand orbitals and a larger difference in dipole moments between the ground and excited states. nih.govresearchgate.net

The measured values for these complexes highlight their potential as NLO chromophores. nih.govresearchgate.net

Table 3: Molecular Quadratic Optical Nonlinearity Values for [M(II)(Bz₂pipdt)(mnt)] Complexes

| Complex (M) | μβ_λ (10⁻⁴⁸ esu) at 1907 nm | μβ₀ (10⁻⁴⁸ esu) (Static Value) |

|---|---|---|

| Ni | -1436 | -463 |

| Pd | -1450 | -684 |

| Pt | -1950 | -822 |

Data sourced from references nih.govresearchgate.netacs.org. μβ_λ is the value measured at a specific wavelength, and μβ₀ is the value extrapolated to zero frequency.

Further studies on other nickel dithiolene complexes with the Bz₂pipdt ligand and varying acceptor ligands also demonstrated significant NLO properties, with measured μβ₁₉₀₇ values ranging from -680 to -1180 x 10⁻⁴⁸ esu. sciprofiles.com These findings underscore the importance of the this compound scaffold in designing molecules with substantial quadratic optical nonlinearities.

Applications in Supramolecular Chemistry, Materials Science, and Advanced Synthesis

Role as a Synthetic Precursor and Building Block

The structural attributes of 1,4-dibenzylpiperazine, including the presence of two tertiary amine functionalities and a conformationally constrained six-membered ring, make it an ideal starting material for the synthesis of more elaborate chemical structures.

The this compound scaffold serves as a foundational element in the synthesis of complex heterocyclic systems. The reductase (R) domain found in nonribosomal peptide synthetases (NRPSs) can catalyze the reduction of aromatic amino acids to form the dibenzylpiperazine scaffold. researchgate.netnih.gov This enzymatic transformation highlights the natural product-like character of the dibenzylpiperazine core and its potential as a precursor for creating intricate, biologically inspired molecules. researchgate.net The ability to build upon this pre-formed ring system allows for the efficient generation of diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Diketopiperazines (DKPs), and to a lesser extent triketopiperazines, are privileged structures in medicinal chemistry, frequently found in natural products and exhibiting a wide range of biological activities. core.ac.ukresearchgate.net This compound-2,5-dione (B3052571), a derivative of this compound, is a key intermediate in the synthesis of various DKP analogs. core.ac.ukucd.ie The synthesis of this compound-2,5-dione can be achieved through the direct cyclization of N-substituted chloroacetamides under phase transfer catalysis conditions, a method that has proven to be simple and efficient. ucd.ie This approach allows for the generation of symmetrical 1,4-disubstituted piperazine-2,5-diones with high selectivity and yields. ucd.ie

Furthermore, the synthesis of This compound-2,3,5-trione (B12561563) has been reported, expanding the synthetic utility of the dibenzylpiperazine core to the less common triketopiperazine framework. core.ac.uk The development of synthetic routes to these scaffolds is crucial for exploring their structure-activity relationships and for the design of novel therapeutic agents. researchgate.net

Table 1: Synthesis of this compound-2,5-dione

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Glycine anhydride | NaH, Benzyl (B1604629) chloride, DMF, 0 °C to RT | This compound-2,5-dione | Not specified | core.ac.uk |

| N-benzylchloroacetamide | CH₂Cl₂/NaOH(aq), Triethylbenzylammonium chloride (TEBA) | This compound-2,5-dione | 85% | ucd.ie |

Chiral diketopiperazines derived from this compound are valuable intermediates in the asymmetric synthesis of non-natural amino acids. ucd.ie These specialized amino acids are of significant interest for their ability to introduce novel structural and functional properties into peptides and other biologically active molecules. The rigid DKP scaffold allows for stereocontrolled modifications, enabling the synthesis of enantiomerically pure amino acid derivatives. For instance, the chiral diketopiperazine 3b has been extensively used in the asymmetric synthesis of both enantiomers of 2,6-diaminopimelic acid and its derivatives. ucd.ie The development of efficient methods for preparing these chiral precursors is therefore a key area of research in synthetic organic chemistry. ucd.ie

Synthesis of Diketopiperazine and Triketopiperazine Scaffolds for Chemical Research

Coordination Chemistry of this compound Ligands

The nitrogen atoms of the piperazine (B1678402) ring in this compound possess lone pairs of electrons, making them effective ligands for a variety of metal ions. The resulting metal-organic complexes often exhibit interesting structural features and photophysical properties.

This compound has been successfully employed as a ligand in the self-assembly of copper(I) cyanide (CuCN) networks. acs.orgnih.gov These reactions, typically conducted in aqueous media, lead to the formation of photoluminescent metal-organic frameworks. acs.org Specifically, the complex (CuCN)₂(Bz₂Pip), where Bz₂Pip is this compound, has been synthesized and structurally characterized. acs.orgnih.gov An important structural motif observed in these systems is the formation of (6,3) sheets of (CuCN)₂(piperazine), which can be further modified by the threading of independent CuCN chains. acs.orgnih.gov While many related piperazine-CuCN complexes exhibit strong luminescence, the complexes involving benzyl-substituted piperazines, including (CuCN)₂(Bz₂Pip), were found to be non-luminescent at ambient temperature. acs.orgnih.gov

A derivative of this compound, 1,4-dibenzyl-piperazine-3,2-dithione (Bz₂pipdt), has been utilized as a ligand in the synthesis of mixed-ligand dithiolene complexes with nickel, palladium, and platinum. acs.orgnih.gov These complexes, with the general formula [M(II)(Bz₂pipdt)(mnt)] (where mnt is maleonitriledithiolato), have been investigated for their nonlinear optical (NLO) properties. acs.orgnih.gov Structural analysis of these complexes reveals a slightly distorted square-planar geometry around the metal center, with the four sulfur atoms of the two ligands coordinating to the metal. acs.orgnih.gov

The electronic character of the ligands plays a crucial role in the properties of these complexes. The Bz₂pipdt ligand is considered a "push" ligand (dithione character), while the mnt ligand acts as a "pull" ligand (dithiolato character). acs.orgnih.gov This push-pull arrangement leads to interesting electronic properties, including reversible redox behavior and negative solvatochromism. acs.orgnih.gov Furthermore, these complexes exhibit large negative second-order polarizabilities, with the platinum-containing complex showing the highest value, making it a promising candidate for second-order NLO applications. acs.orgnih.gov The superior performance of the platinum complex is attributed to a more extensive mixing of the dithione/metal/dithiolato orbitals and a larger oscillator strength compared to the nickel and palladium analogues. acs.orgnih.gov

Similar mixed-ligand platinum(II) dithiolene complexes have been synthesized using other dithiolato ligands, such as dicyanobenzodithiolato (dcbdt). researchgate.netlookchem.comrsc.org The resulting complex, [Pt(Bz₂pipdt)(dcbdt)], also displays significant second-order optical nonlinearity. researchgate.netlookchem.comrsc.org The study of these complexes contributes to a deeper understanding of the factors that influence NLO properties, providing valuable insights for the design of new materials with tailored optical responses. lookchem.com

Table 2: Investigated Metal Dithiolene Complexes with this compound-3,2-dithione (Bz₂pipdt) Ligand

| Complex | Metal (M) | Second Ligand (L') | Key Finding | Reference |

| [M(II)(Bz₂pipdt)(mnt)] | Ni, Pd, Pt | maleonitriledithiolato (mnt) | Exhibit large negative second-order polarizabilities, with Pt complex being the most promising for NLO applications. | acs.orgnih.gov |

| [Pt(Bz₂pipdt)(dcbdt)] | Pt | dicyanobenzodithiolato (dcbdt) | Shows significant second-order optical nonlinearity. | researchgate.netlookchem.comrsc.org |

| [M(II)(Bz₂pipdt)(dmit)] | Ni, Pd, Pt | 2-thioxo-1,3-dithiole-4,5-dithiolate (dmit) | Redox-switchable chromophores with remarkably high negative molecular first hyperpolarizability. | nih.gov |

Formation and Structure of Metal-Organic Complexes (e.g., Copper(I) Cyanide Networks)

Supramolecular Assembly and Self-Organizing Systems

The rigid, cyclic structure of piperazine-based systems, particularly diketopiperazines (cyclic dipeptides), makes them exceptional building blocks for creating highly ordered supramolecular structures through non-covalent interactions.

Hydrogen-Bonded Supramolecular Architectures from Diketopiperazine Derivatives

Diketopiperazines (DKPs), which are cyclic dipeptides, possess a unique arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O groups). ulaval.ca This configuration facilitates their self-assembly into well-defined, extended networks. ulaval.ca The primary interaction driving this organization is the formation of intermolecular hydrogen bonds between the amide functionalities of adjacent DKP rings. researchgate.net This often results in the creation of one-dimensional, tape-like or ladder-like aggregates. researchgate.netacs.org

The specific architecture of these assemblies can be precisely controlled by the nature of the amino acid side chains attached to the DKP core. mdpi.com These side chains can introduce additional interactions, such as van der Waals forces or C-H···π contacts, which influence the packing and final topology of the supramolecular structure. mdpi.commdpi.com For example, researchers have designed DKP building blocks with pendant carboxylic acid groups to position guest molecules at regular intervals along the hydrogen-bonded tapes, demonstrating a method to control the spacing and topology of the resulting layers. acs.org The study of various DKP derivatives has shown that they can form different polymorphic crystalline forms, each exhibiting distinct hydrogen-bonding networks. wiley.com

Interfacial Supramolecular Catalysis Utilizing Cyclic Dipeptides

Cyclic dipeptides have been successfully employed as catalysts in reactions occurring at the interface between two immiscible liquids, such as water and hexane. tandfonline.comtandfonline.com In these systems, the cyclic dipeptide catalyst templates a supramolecular arrangement at the aqueous-organic interface that is essential for the chemical transformation to proceed efficiently. ulaval.catandfonline.comresearchgate.net

A notable example is the asymmetric Weitz-Scheffer epoxidation of trans-chalcone. ulaval.caresearchgate.net In this process, a library of synthetic cis- and trans-cyclic dipeptides was evaluated for catalytic efficacy. ulaval.ca The results revealed that the catalyst's effectiveness depends on specific structural features, including the stereochemistry and nature of the side chains. ulaval.ca The dipeptide organizes the reactants at the interface, creating a chiral environment that can induce enantioselectivity in the product. ulaval.caresearchgate.net Among the various catalysts studied, cyclo(Leu-Leu) was identified as a highly efficient supramolecular catalyst for this transformation. ulaval.catandfonline.comresearchgate.net This approach highlights the potential of using self-assembling cyclic peptides to create organized, enzyme-mimicking catalytic systems in greener solvent systems. ulaval.ca

Advanced Material Science Applications

The unique electronic and structural properties of this compound derivatives have led to their exploration in the field of materials science, particularly for applications in nonlinear optics.

Exploration of Nonlinear Optical (NLO) Properties in this compound-Derived Complexes

Complexes incorporating ligands derived from this compound have been shown to exhibit significant second-order nonlinear optical (NLO) activity. acs.orgnih.gov Research has focused on mixed-ligand dithiolene complexes of nickel, palladium, and platinum, featuring a ligand such as 1,4-dibenzyl-piperazine-3,2-dithione (Bz2pipdt). acs.orgnih.gov These molecules are designed as push-pull systems, where the dithione ligand (derived from dibenzylpiperazine) acts as a "push" (electron-donating) group and another ligand, such as maleonitriledithiolato (mnt), acts as a "pull" (electron-withdrawing) group. acs.orgnih.gov

The molecular quadratic optical nonlinearities of these complexes were determined using the Electric-Field Induced Second Harmonic (EFISH) generation technique. acs.orgnih.govresearchgate.net The studies found that these complexes possess large second-order polarizabilities (μβ), with the magnitude being dependent on the central metal atom. acs.orgnih.gov Platinum complexes, in particular, showed the highest values, which is attributed to a greater mixture of dithione/metal/dithiolato orbitals and a larger change in dipole moment between the ground and excited states. acs.orgnih.gov These findings identify such this compound-derived complexes as promising candidates for NLO materials. acs.orgresearchgate.net

| Complex | Metal (M) | μβλ (10⁻⁴⁸ esu) | μβ₀ (10⁻⁴⁸ esu) |

|---|---|---|---|

| [Ni(Bz₂pipdt)(mnt)] | Nickel (Ni) | -1436 | -463 |

| [Pd(Bz₂pipdt)(mnt)] | Palladium (Pd) | -1450 | -684 |

| [Pt(Bz₂pipdt)(mnt)] | Platinum (Pt) | -1950 | -822 |

Fullerene Chemistry and Adduct Formation

The reactivity of piperazine and its derivatives extends to fullerene chemistry, where they can be used to functionalize the carbon cage of molecules like buckminsterfullerene (B74262) (C60). researchgate.net Photochemical reactions between piperazine derivatives and C60 can generate a range of fullerene monoadducts. researchgate.net This method of addition across a 6-6 bond of the fullerene is considered a facile approach for mono-functionalization. researchgate.net

Specifically, derivatives such as ethyl this compound-2-carboxylate have been synthesized and are relevant to this area of research. researchgate.netresearchgate.net The addition of the piperazine moiety to the fullerene core alters its electronic properties and solubility, opening avenues for the development of new materials for various applications.

Molecular Interactions and Binding Studies (e.g., sigma receptor ligand research)

This compound and its analogs have been identified as potent ligands for sigma (σ) receptors, which are proteins found in the central nervous system and various peripheral tissues. researchgate.netnih.gov These compounds generally exhibit high affinity for both σ1 and σ2 receptor subtypes. researchgate.netacs.org

This high affinity has prompted research into their potential therapeutic applications. For instance, studies have investigated their use as anticocaine agents. researchgate.netnih.gov Research aiming to enhance this activity involved introducing substituents known to be favorable for sigma receptor binding onto the this compound scaffold. researchgate.net While these efforts resulted in ligands with high affinity for σ1 receptors, the observed activity in reducing cocaine-induced convulsions did not show a direct correlation with σ1 binding affinity. researchgate.netnih.gov This suggests that the biological effects may be more closely associated with their interaction with σ2 receptors. researchgate.netnih.gov The this compound framework continues to be a subject of structure-activity relationship studies to develop selective and potent sigma receptor ligands. acs.org

Methodological and Analytical Innovations in 1,4 Dibenzylpiperazine Research

Synergistic Approaches Combining Experimental and Theoretical Data

The integration of experimental techniques with computational modeling has become a powerful strategy in elucidating the structural and electronic properties of 1,4-dibenzylpiperazine derivatives. This synergistic approach provides a deeper understanding of molecular conformation, intermolecular interactions, and potential biological activity that is not achievable through either method alone.

A notable example involves the study of 1,4-bis(4-cyanobenzyl)piperazine, an intermediate in the synthesis of bis-amidine compounds. iucr.org Researchers combined single-crystal X-ray diffraction, solid-state Nuclear Magnetic Resonance (¹³C CP/MAS NMR), and Density Functional Theory (DFT) calculations to perform a comprehensive structural analysis. iucr.org The experimental X-ray data revealed that in both the bis-nitrile and its bis-amidine tetrahydrochloride derivative, the piperazine (B1678402) ring is located across a center of symmetry. iucr.org DFT calculations were then employed to analyze intermolecular interactions, showing that the crystal lattice of the bis-nitrile was stabilized by weak C—H⋯N and C—H⋯π interactions, whereas the ionic amidine derivative exhibited a more complex network of interactions involving cations, chloride anions, and water molecules. iucr.org This combined analysis highlighted that using the cyano-intermediate as a structural model for the final amidine product could be inappropriate due to significant differences in their solid-state conformations and interactions. iucr.org

Furthermore, in the field of drug design, structure-based design and molecular docking studies are frequently paired with chemical synthesis and biological assays. For instance, 1,4-dibenzoylpiperazine (B181169) derivatives have been investigated as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a key target in Wnt signaling-dependent cancers. researchgate.net These studies utilize computational docking to predict how the inhibitors bind to the target protein, guiding the synthesis of more potent and selective analogs. The binding modes predicted by the models are then validated through experimental methods like site-directed mutagenesis and cell-based assays, creating a feedback loop that accelerates the optimization of lead compounds. researchgate.net Similarly, molecular docking studies on other 1,4-di(aryl/heteroaryl) substituted piperazines have been used to predict their binding affinity to target proteins like Mtb RNAP, with the computational results being correlated with in vitro cytotoxicity assays. researchgate.net

Development of Efficient and Selective Synthetic Procedures

The synthesis of this compound and its analogs has seen significant methodological improvements aimed at increasing efficiency, selectivity, and yield. Traditional and innovative methods are employed depending on the desired final product.

The most direct route to this compound is the N-alkylation of a piperazine ring. This typically involves reacting piperazine with two equivalents of a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a base. Various conditions have been optimized to improve this process. For example, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are used in polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972). The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can enhance reaction rates and yields. It has also been noted that microwave-assisted synthesis can increase the yield of similar reactions to over 95% while reducing the formation of this compound as a side product in the synthesis of mono-benzylated piperazine (BZP). unodc.org

For the synthesis of more complex derivatives like 1,4-disubstituted piperazine-2,5-diones, highly efficient one-pot procedures have been developed. One such method starts with a suitable amine and chloroacetyl chloride in the presence of an aqueous base to form a chloroacetamide intermediate. ucd.ie This intermediate is then cyclized in situ using a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA), producing the desired diketopiperazine in excellent yields, often as high as 90%. ucd.ielookchem.comucd.ie This approach is advantageous as it avoids the need to isolate and purify the chloroacetamide intermediate. ucd.ie

The following table summarizes various synthetic approaches for this compound and its derivatives:

| Product | Synthetic Method | Reagents & Conditions | Reported Yield | Reference(s) |

| This compound | Dibenzylation of piperazine | Piperazine, Benzyl bromide (2.2 equiv), NaH, DMF | ~85% | |

| This compound | Alkylation of piperazine | Piperazine, Benzyl chloride, K₂CO₃, Acetone, TBAB | Not specified | |

| 1,4-bis(4-cyanobenzyl)piperazine | Dibenzylation of piperazine | Piperazine, 4-Cyanobenzyl bromide, K₂CO₃, DMF | Not specified | iucr.org |

| This compound-2,5-dione (B3052571) | One-pot cyclization | Benzylamine, Chloroacetyl chloride, NaOH(aq), TEBA | 90% | ucd.ie |

| This compound-2,5-dione | N-alkylation | Glycine anhydride, NaH, Benzyl chloride, DMF | 79% | uit.no |

Advanced Analytical Techniques for Identification and Characterization in Complex Matrices

The identification of this compound (DBZP) and related compounds, particularly in complex matrices such as seized materials or biological fluids, necessitates the use of advanced and highly sensitive analytical techniques. farmaceut.orgnih.gov Due to the structural diversity of piperazine derivatives, a combination of chromatographic and spectroscopic methods is often required for unambiguous identification. farmaceut.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of piperazine derivatives. farmaceut.orgnih.gov It offers excellent separation and provides characteristic mass spectra for definitive identification. The Drug Enforcement Administration (DEA) has published specific GC-MS parameters for the analysis of this compound, noting a retention time of 12.283 minutes on a DB-1 MS column. swgdrug.org The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion and specific fragmentation patterns, including major peaks at m/z 91 (the tropylium (B1234903) ion), 175, and 120. swgdrug.orgnih.govnih.gov

Liquid Chromatography (LC) coupled with mass spectrometry (LC-MS) or a Diode-Array Detector (LC-DAD) is another powerful tool, especially for polar, non-volatile, or thermally unstable compounds. nih.gov LC-MS/MS methods have been developed for the comprehensive screening of novel psychoactive substances (NPS), including this compound, in biological samples like oral fluid. uniroma1.it These methods provide high sensitivity and specificity, crucial for detecting low concentrations in complex biological backgrounds. nih.govuniroma1.it High-Performance Liquid Chromatography (HPLC) with UV detection is also used to confirm purity, often employing reverse-phase C18 columns.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of these compounds. ¹H NMR provides detailed information about the chemical environment of protons in the molecule. For this compound, characteristic signals include those for the aromatic protons of the benzyl groups (typically δ 7.2–7.5 ppm) and the protons on the piperazine ring. swgdrug.org

The table below summarizes key analytical techniques used for the characterization of this compound.

| Analytical Technique | Matrix/Purpose | Key Parameters / Findings | Reference(s) |

| GC-MS | Seized materials | Column: DB-1 MS. Retention Time: 12.283 min. Key m/z fragments: 91, 175, 120. | swgdrug.orgnih.govnih.gov |

| LC-MS/MS | Biological matrices (oral fluid) | Used for target and suspect screening of NPS. Provides high sensitivity and specificity. | nih.govuniroma1.it |

| ¹H NMR | Structural Elucidation | Solvent: D₂O. Characteristic signals: Aromatic protons (δ ~7.5 ppm), Benzyl CH₂ (δ ~4.4 ppm), Piperazine CH₂ (δ ~3.5-3.6 ppm). | swgdrug.org |

| HPLC-UV | Purity Confirmation | Reverse-phase C18 column with UV detection at 254 nm. | |

| ATR-IR | Structural Confirmation | Provides characteristic vibrational frequencies for functional groups. | nih.gov |

Q & A

Q. How is 1,4-Dibenzylpiperazine synthesized and characterized in academic research?

Methodological Answer: this compound is synthesized via nucleophilic substitution. Piperazine reacts with benzyl bromide in dichloromethane (CH₂Cl₂) using triethylamine as a base. Post-reaction, the solvent is removed via rotary evaporation, and the product is purified by recrystallization from ethanol-cyclohexane . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and single-crystal X-ray diffraction (XRD). XRD analysis confirms the molecular geometry, with refinement using SHELXL97 software .

Q. What is the crystal structure of this compound, and what conformational features are observed?

Methodological Answer: The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 7.5130 Å, b = 19.127 Å, c = 21.366 Å . The piperazine ring adopts a chair conformation, and the benzyl groups form a dihedral angle of 1.3° . No significant intermolecular interactions are observed, suggesting weak van der Waals forces dominate the packing . Refinement statistics include an R factor of 0.052 and a data-to-parameter ratio of 15.3, ensuring reliability .

Advanced Research Questions

Q. How do catalytic systems influence the synthesis pathways of this compound?

Methodological Answer: Catalytic methods vary in efficiency and mechanism. Traditional synthesis uses benzyl bromide and triethylamine in CH₂Cl₂ . In contrast, iridium-catalyzed direct reductive amination (DRA) employs benzaldehyde and piperazine under hydrogenation conditions, yielding this compound with high selectivity. This method avoids alkylating agents and reduces byproducts . Comparative studies should assess reaction yields, purity (via HPLC), and scalability. Catalyst choice (e.g., Ir vs. base) impacts reaction kinetics and environmental footprint .

Q. What oxidation mechanisms govern the reactivity of this compound under different catalytic conditions?

Methodological Answer: RuO₄-mediated oxidation of this compound proceeds via attack at endocyclic (N–C) and exocyclic (benzylic C–H) bonds, forming iminium intermediates and cyclic enamines. Hydrolysis of these intermediates yields diformamides, benzaldehyde, and benzoic acid . Iron porphyrin catalysis in a CH₃CN/H₂O system selectively produces this compound without overoxidation . Mechanistic studies require monitoring via mass spectrometry (MS) and trapping intermediates (e.g., with NaCN) .

Q. How can crystallographic data discrepancies in this compound studies be resolved?

Methodological Answer: Discrepancies in bond lengths or angles may arise from data collection parameters (e.g., θ range, radiation source) or refinement protocols. For example, SHELX software (SHELXS97/SHELXL97) ensures robust refinement, but differences in R factors (e.g., 0.052 vs. 0.141 for wR) highlight the need for standardized data processing . Cross-validation with density functional theory (DFT) calculations or neutron diffraction can resolve ambiguities. Replicating experiments under identical conditions (e.g., temperature = 293 K) is critical .

Data Contradiction Analysis

Q. Why do oxidation reactions of this compound yield divergent products under similar conditions?

Methodological Answer: Product divergence stems from catalyst specificity and solvent effects. RuO₄ in aqueous CH₃CN generates diformamides and benzaldehyde due to oxidative cleavage , whereas iron porphyrin in deaerated CH₃CN/H₂O stabilizes the parent compound . Contradictions arise from competing pathways (e.g., iminium trapping vs. hydrolysis). Researchers should employ kinetic studies (e.g., time-resolved IR) and control experiments (e.g., inert atmosphere) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。